![molecular formula C10H5Cl2F3N4 B1594083 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 2394-87-8](/img/structure/B1594083.png)
4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Overview
Description
“4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C10H5Cl2F3N4 . It is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one method involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a starting material . The reaction mixture is allowed to attain room temperature and then heated at 80 °C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name, 4,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine . Its InChI is InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-2-5(4-6)10(13,14)15/h1-4H,(H,16,17,18,19) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of POCl3 with hydrazone in dry DMF . The reaction mixture is allowed to attain room temperature and then heated at 80 °C for 4 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 2 . The exact mass is 307.9843361 g/mol , and the monoisotopic mass is also 307.9843361 g/mol . The topological polar surface area is 50.7 Ų .Scientific Research Applications
Chemical Synthesis and Applications
4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine and its derivatives have been extensively studied for their role in chemical syntheses and applications. For example, its use in preparing chiral thiourea organocatalysts has been explored. The formation of extended hydrogen-bond networks in the solid state of these compounds, identified through X-ray crystallography, is a key aspect of their structural properties (Xiao, Pöthig, & Hintermann, 2015). Furthermore, the development of a method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been reported, which is significant in the context of medicinal chemistry and drug development (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).
Material Science and Engineering
In material science and engineering, these compounds have been utilized in the creation of novel materials. For instance, aromatic polyamides with phenyl-1,3,5-triazine moieties have been synthesized, demonstrating their potential in creating new polymers with specific desirable properties like thermal stability and solubility (Yu et al., 2012). Additionally, the study of amine modifiers containing the s-triazine ring in the curing of unsaturated polyester resins has shown the versatility of these compounds in resin modification for enhanced performance (Duliban, 2004).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical research, derivatives of these triazines have been studied for their potential biological activities. For example, the antiinflammatory activity of triazine thiazolidinone derivatives has been investigated, highlighting the biological potential of these compounds in pharmacological contexts (Shinde, Mas, & Patil, 2019).
High-Energy Materials
In the field of high-energy materials, compounds such as 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine have been synthesized and characterized, demonstrating the high potential of these triazines in the development of new materials with high enthalpy of formation (Chapyshev & Korchagin, 2017).
Future Directions
properties
IUPAC Name |
4,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-2-5(4-6)10(13,14)15/h1-4H,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFZIJKMZUBDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347926 | |
Record name | 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine | |
CAS RN |
2394-87-8 | |
Record name | 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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